molecular formula C10H10O2 B147253 5-Methoxy-1-indanone CAS No. 5111-70-6

5-Methoxy-1-indanone

Cat. No.: B147253
CAS No.: 5111-70-6
M. Wt: 162.18 g/mol
InChI Key: QOPRWBRNMPANKN-UHFFFAOYSA-N
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Description

5-Methoxy-1-indanone is an organic compound with the molecular formula C10H10O2. It is a derivative of indanone, characterized by a methoxy group (-OCH3) attached to the fifth position of the indanone ring.

Biochemical Analysis

Biochemical Properties

5-Methoxy-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its cytotoxic potential, which suggests interactions with cellular components that regulate cell viability . The exact nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce apoptosis and modulate the cell cycle in certain cancer cell lines, such as estrogen receptor-negative breast cancer cells . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in apoptosis pathways can trigger cell death in cancer cells . Additionally, changes in gene expression resulting from these interactions further elucidate its mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. It has been observed that the compound remains stable under specific storage conditions, such as at -20°C for up to three years in powder form . Long-term effects on cellular function have been noted, particularly in in vitro studies where prolonged exposure leads to sustained cytotoxic effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Understanding the threshold levels and toxic doses is essential for its safe application in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of 2-(5-methoxyphenyl)acetic acid under acidic conditions. Another method includes the Friedel-Crafts acylation of 5-methoxyindan with acetyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced via large-scale organic synthesis techniques. The process often involves the use of high-purity starting materials and stringent reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methoxy-1-indanone has several scientific research applications:

Comparison with Similar Compounds

  • 2-Methyl-1-indanone
  • 3-Methyl-1-indanone
  • 4-Methoxy-1-indanone
  • 6-Methoxy-1-indanone
  • 5,6-Dimethoxy-1-indanone

Comparison: 5-Methoxy-1-indanone is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of oxidation potential, reduction behavior, and substitution patterns. These differences make it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPRWBRNMPANKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199118
Record name 5-Methoxyindan-1-one
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5111-70-6
Record name 5-Methoxy-1-indanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5111-70-6
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Record name 5-Methoxyindan-1-one
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Record name 5111-70-6
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Record name 5-Methoxyindan-1-one
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Record name 5-methoxyindan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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